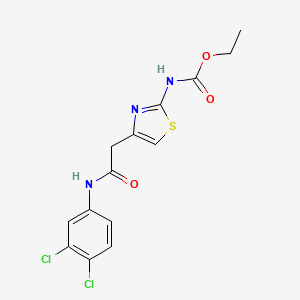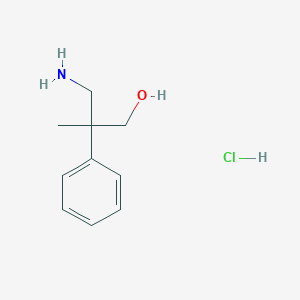![molecular formula C15H17NO5S B2547798 3-(benzenesulfonyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]propanamide CAS No. 1396683-71-8](/img/structure/B2547798.png)
3-(benzenesulfonyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(benzenesulfonyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]propanamide is a complex organic compound that features a benzenesulfonyl group, a furan ring, and a hydroxyethyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]propanamide typically involves multiple steps. One common method includes the following steps:
Formation of the benzenesulfonyl group: This can be achieved by reacting benzene with sulfur trioxide and oleum to form benzenesulfonic acid, which is then converted to benzenesulfonyl chloride using phosphorus pentachloride.
Introduction of the furan ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Attachment of the hydroxyethyl group: This step involves the reaction of furan-3-carboxaldehyde with ethylene glycol in the presence of a base to form the hydroxyethyl group.
Formation of the propanamide backbone: The final step involves the reaction of the benzenesulfonyl chloride with the hydroxyethyl furan derivative in the presence of a base to form the desired propanamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The benzenesulfonyl group can be reduced to form benzene derivatives.
Substitution: The hydroxyethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Benzene derivatives.
Substitution: Various hydroxyethyl-substituted derivatives.
Scientific Research Applications
3-(benzenesulfonyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]propanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its potential biological activity makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]propanamide involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The furan ring can participate in redox reactions, affecting cellular processes. The hydroxyethyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
3-(benzenesulfonyl)-3-(furan-2-yl)-1-phenylpropan-1-one: This compound shares the benzenesulfonyl and furan groups but has a different backbone structure.
(2E)-2-(benzenesulfonyl)-3-(furan-3-yl)prop-2-enenitrile: This compound also contains the benzenesulfonyl and furan groups but features a nitrile group instead of a hydroxyethyl group.
3-[2-(benzenesulfonyl)ethylsulfanyl]-5-(furan-2-yl)-4-(2-methylpropyl)-1,2,4-triazole: This compound has a similar benzenesulfonyl and furan structure but includes additional functional groups.
Uniqueness
3-(benzenesulfonyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]propanamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the hydroxyethyl group enhances its solubility and bioavailability, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5S/c17-14(12-6-8-21-11-12)10-16-15(18)7-9-22(19,20)13-4-2-1-3-5-13/h1-6,8,11,14,17H,7,9-10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUTYYKNUOKRTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCC(C2=COC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}adamantane-1-carboxamide](/img/structure/B2547719.png)
![2-[(2,3-Difluorophenyl)amino]cyclobutan-1-ol](/img/structure/B2547720.png)
![3-Benzyl-1-[(3S)-piperidin-3-yl]urea](/img/structure/B2547721.png)
![N-(3-chloro-4-methoxyphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2547722.png)

![2-(4-chlorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2547724.png)


![N-(4-{[(3,4-difluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2547731.png)
![(Z)-[(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]amino 4-fluorobenzoate](/img/structure/B2547732.png)
![[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(4-phenyl-1,2-oxazol-3-yl)methanone;hydrochloride](/img/structure/B2547733.png)
![1-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2547735.png)
![1-(2-Chloro-5-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2547737.png)

